Orthogonal Reactivity: Iodine vs. Chlorine in Cross-Coupling Reactions
4-Chloro-2-iodo-1-nitrobenzene exhibits orthogonal reactivity in palladium-catalyzed cross-coupling reactions due to the large difference in C-I and C-Cl bond strengths. This allows for selective functionalization of the iodine site while preserving the chlorine atom for a subsequent transformation. Comparative studies on related systems show that aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides . In a nickel-catalyzed reductive coupling system, aryl iodides with electron-withdrawing groups (e.g., nitro) were reported to achieve yields of 81-99%, while analogous aryl chlorides failed to react under the same conditions [1]. This chemoselectivity profile is a direct consequence of the iodo group's lower bond dissociation energy and is not observed with di-chloro or di-bromo analogs, where both halogens exhibit more similar reactivity, complicating selective derivatization.
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | C-I bond undergoes oxidative addition rapidly (general class property) |
| Comparator Or Baseline | Aryl chloride (C-Cl bond) is typically inert or requires specialized conditions |
| Quantified Difference | Aryl iodide oxidative addition is several orders of magnitude faster; in a Ni-catalyzed system, aryl iodide yields were 81-99%, while aryl chloride yield was 0% [1] |
| Conditions | Palladium or nickel-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, reductive coupling) [REFS-1, REFS-2] |
Why This Matters
This orthogonal reactivity enables sequential, site-selective C-C bond formations, a critical requirement for complex molecule synthesis that is not met by less differentiated dihaloarenes.
- [1] Pucolorant. (2024). Substrate expansion of aryl iodides. Retrieved from http://pucolorant.com/archives/10401 View Source
